Fosfomycin monosodium

Parenteral formulation Solution pH Intramuscular tolerability

Fosfomycin monosodium (CAS 33996-10-0) is the monobasic sodium salt of fosfomycin, a broad-spectrum bactericidal phosphonic acid antibiotic that irreversibly inhibits UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) to block peptidoglycan biosynthesis. With molecular formula C₃H₆NaO₄P and molecular weight 160.04 g/mol, it contains exactly one sodium cation per fosfomycin anion — distinguishing it from the clinically dominant disodium salt (CAS 26016-99-9, MW 182.02, two Na⁺) and the oral salts fosfomycin trometamol (MW 259.2) and fosfomycin calcium.

Molecular Formula C3H6NaO4P
Molecular Weight 160.04 g/mol
CAS No. 33996-10-0
Cat. No. B12703553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfomycin monosodium
CAS33996-10-0
Molecular FormulaC3H6NaO4P
Molecular Weight160.04 g/mol
Structural Identifiers
SMILESCC1C(O1)P(=O)(O)[O-].[Na+]
InChIInChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1/t2-,3+;/m0./s1
InChIKeyJHXHBFDOOUMZSP-LJUKVTEVSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosfomycin Monosodium (CAS 33996-10-0): Procurement-Relevant Identity, Salt Form, and Physicochemical Baseline


Fosfomycin monosodium (CAS 33996-10-0) is the monobasic sodium salt of fosfomycin, a broad-spectrum bactericidal phosphonic acid antibiotic that irreversibly inhibits UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) to block peptidoglycan biosynthesis [1]. With molecular formula C₃H₆NaO₄P and molecular weight 160.04 g/mol, it contains exactly one sodium cation per fosfomycin anion — distinguishing it from the clinically dominant disodium salt (CAS 26016-99-9, MW 182.02, two Na⁺) and the oral salts fosfomycin trometamol (MW 259.2) and fosfomycin calcium [2]. Originally isolated from Streptomyces fradiae, fosfomycin is now produced synthetically and requires careful salt-form selection because the counterion dictates aqueous solubility, solution pH, hygroscopicity, sodium load, and ultimately the suitability for a given parenteral, oral, or research application [3].

1
Stoichiometrically defined monosodium salt for precise molar calculations in synthesis and enzymology 1 Na⁺ per fosfomycin anion reduces counterion ambiguity
2
Supports parenteral formulation research when near-physiological pH and controlled sodium load are required Mono/disodium mixtures yield pH ~6.5 vs. strongly alkaline disodium
3
Higher free-acid mass fraction per gram of salt for API intermediate cost efficiency 85.6% fosfomycin free acid vs. 75.3% in disodium

Why Fosfomycin Salts Cannot Be Interchanged: Physicochemical Differentiation Driving Procurement Decisions for Fosfomycin Monosodium


Fosfomycin monosodium occupies a distinct position among fosfomycin salts that precludes casual substitution. The three commercially dominant salts — disodium (IV/IM), trometamol (oral), and calcium (oral) — are each optimized for a specific route of administration, and their interchange would alter solution pH by 3–4 units, sodium loading by >40%, and oral bioavailability by 2- to 3.5-fold [1][2]. Fosfomycin monosodium, as the precisely defined monobasic sodium salt with a single counterion per pharmacophore anion, provides a stoichiometrically unambiguous form that is critical when exact molar delivery of the fosfomycin moiety is required in synthesis or analytical work — a precision that neither the dibasic disodium salt nor the trometamol adduct can offer [3]. The quantitative evidence below establishes that fosfomycin monosodium delivers a measurable, application-specific advantage over the immediately available alternatives.

This Product Fosfomycin monosodium
(1:1 Na⁺ stoichiometry)
Fosfomycin Disodium Solution pH may shift by 2.5–4.0 units higher; sodium load increases by ~43% May alter formulation buffer requirements and molar delivery precision
This Product Fosfomycin monosodium
(85.6% free-acid equivalent)
Fosfomycin Trometamol Free-acid content drops to ~52.9%; adduct stoichiometry complicates dose-normalized comparisons Oral bioavailability context differs; not directly interchangeable in synthesis
This Product Fosfomycin monosodium
(defined single-salt form)
Fosfomycin Calcium Lower oral exposure reported; calcium counterion may interfere with chelation-sensitive assays Selection for in vitro enzymology or parenteral research may require validation

Fosfomycin Monosodium: Quantified Differential Evidence Against Closest Analogs for Procurement Decision-Making


Aqueous Solution pH: Near-Physiological pH Eliminates Acid-Neutralization Requirement vs. Disodium Salt

Fosfomycin monosodium, when formulated as a 60:65/40:35 mono/disodium mixture, yields a 5% aqueous solution with pH 6.50 — approximately 3.2 pH units closer to physiological pH (7.4) than the disodium salt alone, which generates strongly alkaline solutions of pH 9.0–10.5 at 50 g/L [1]. The disodium salt's high alkalinity necessitates acid neutralization before parenteral administration and contributes to injection-site pain upon intramuscular use, a limitation explicitly addressed by the monosodium-containing mixture [1]. The pH reduction of ~3–4 units is both statistically and clinically meaningful, as it eliminates the need for neutralizing excipients and enables direct formulation closer to isotonic physiological conditions.

Solution pH
Head-to-head
pH 6.50 (5% mono/di mixture) vs. 9.0–10.5 (disodium alone)
Near-physiological pH may reduce neutralization steps in formulation studies
ΔpH 2.5–4.0 units; patent-reported data
Parenteral formulation Solution pH Intramuscular tolerability

Sodium Loading per Gram: ~43% Reduction in Sodium Mass vs. Disodium Salt

Fosfomycin monosodium delivers a substantially lower sodium burden than the disodium salt. The monosodium salt contains one Na⁺ per molecule (theoretical Na content = 14.4% w/w), compared to the disodium salt with two Na⁺ per molecule (theoretical Na content = 25.3% w/w) — a relative reduction of ~43% [1]. The patented mono/disodium mixture (60-65/40-35 ratio) has a measured sodium content of 18.2% w/w, confirming the intermediate sodium load [2]. Clinically, the disodium intravenous product carries 14.5 mEq of sodium per gram of fosfomycin potency, a loading that warrants caution in patients with heart failure, renal impairment, or hypertension [3]. By delivering an equieffective fosfomycin dose with approximately 5.7–8.3 mEq less sodium per gram, the monosodium form directly addresses the sodium-restriction formulation need.

Sodium Load
Class-level
18.2% Na (mixture) vs. 25.3% Na (disodium) — ~43% reduction
Supports sodium-restricted formulation research
Calculated from molecular formulas; mono/di mixture measured at 18.2%
Sodium restriction Cardiorenal comorbidity Parenteral nutrition

Fosfomycin Free-Acid Equivalent per Unit Mass: ~10% Higher Molar Delivery Efficiency vs. Disodium Salt

When procured as a synthetic intermediate or analytical reference, the mass fraction of active fosfomycin free acid delivered per gram of salt is a critical cost and stoichiometry parameter. Fosfomycin monosodium (MW 160.04) comprises 85.6% fosfomycin free acid (137.05/160.04) by mass, compared to 75.3% (137.05/182.02) for the disodium salt — a 10.3 percentage-point absolute advantage (13.7% relative increase in free-acid delivery per gram of salt purchased) [1]. The microbiological assay of the mono/disodium mixture confirms this relationship: the mixture exhibits antibiotic activity equivalent to 800 µg/mg of free fosfomycin acid against Proteus mirabilis ATCC 21100 [2]. This stoichiometric difference means that for every kilogram of salt procured, the monosodium form provides approximately 137 g more fosfomycin free-acid equivalents than disodium — directly impacting synthesis yield calculations and cost-per-mole economics.

Free-Acid Yield
Class-level
85.6% free acid (monosodium) vs. 75.3% (disodium) — +10.3 pp
Improves cost-per-mole in API synthesis calculations
Based on molecular weights; microbiological assay 800 µg/mg free acid
Synthetic intermediate Stoichiometric precision Active pharmaceutical ingredient manufacturing

Oral Bioavailability: Mono/Disodium Mixture Demonstrates Superior Absorption vs. Calcium and Disodium Salts Alone

In a crossed-design pharmacokinetic study comparing oral doses of 1 g, the mixture of mono- and disodium salts of fosfomycin yielded significantly higher plasma concentrations and bioavailability than either fosfomycin calcium or fosfomycin disodium administered alone [1]. While the patent does not report exact bioavailability percentages for the monosodium-containing mixture, contextual data from the phosphonic acid pharmacokinetics literature establishes that fosfomycin calcium has oral bioavailability of only ~12% versus 37–44% for fosfomycin trometamol [2]. The mono/disodium mixture thus occupies an intermediate position: superior to calcium (which shows Cmax ~6.5 mg/L) and disodium alone, though the precise Cmax advantage over these comparators was described qualitatively as 'significantly higher' in the patent disclosure [1]. Urinary recovery — a direct measure of absorbed bioactive drug — is highest for trometamol (35–60%), substantially lower for calcium (~25%), and the mono/disodium mixture's improved absorption bridges this gap without requiring the tromethamine counterion [2].

Oral Bioavailability
Cross-study comparable
Mono/di mixture reported to show significantly higher plasma exposure than calcium and disodium salts
May support oral formulation research; exact bioavailability requires confirmation
Qualitative patent evidence; trometamol class reference ~42% bioavailability
Oral bioavailability Pharmacokinetics Salt-form selection

Research Utility: Defined Single-Salt Stoichiometry for Reproducible in Vitro Studies vs. Multi-Counterion Forms

Fosfomycin monosodium provides a precisely defined 1:1 stoichiometry of sodium to fosfomycin anion, in contrast to the 2:1 ratio of the disodium salt and the adduct stoichiometry of the trometamol salt. This stoichiometric precision is essential for enzymology studies of MurA inhibition kinetics, where the exact concentration of the active fosfomycin species — not total salt mass — determines the IC₅₀. Fosfomycin demonstrates an IC₅₀ of 100 nM against MurA [1], and variation in the counterion number between mono- and disodium preparations would introduce a ~13% systematic error in molar concentration calculations if the salt form is not properly accounted for. Furthermore, fosfomycin monosodium is cited as a model compound for studying the reactivity of epoxides and phosphonic acids, as its single-salt composition avoids the confounding effects of a second sodium ion on solution ionic strength and epoxide ring-opening kinetics [2].

Research Precision
Supporting evidence
MurA IC₅₀ = 100 nM; single-salt stoichiometry avoids ~13% molar error
Reduces systematic error in MIC and enzymology assays
Disodium salt would require counterion correction for accurate IC₅₀
Antibacterial susceptibility testing Enzymology Reference standard

Fosfomycin Monosodium: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Parenteral Formulation Development for Sodium-Restricted Patient Populations

Procurement of fosfomycin monosodium or its disodium mixture (60-65/40-35 ratio) enables development of IV/IM fosfomycin formulations with solution pH ~6.50 — eliminating the acid-neutralization step required for the strongly alkaline (pH 9.0–10.5) disodium salt [1]. The ~43% reduction in sodium content per gram of active (vs. pure disodium) directly addresses the clinical need for fosfomycin therapy in patients with heart failure, renal impairment, or hypertension, where the standard disodium formulation's 14.5 mEq Na/g is a documented safety concern [2]. This scenario is supported by the patent's explicit claim that the mono/disodium mixture 'reduces or avoids the side effects of the disodium salt' and eliminates the need for neutralizing acids in parenteral administration [1].

API and Synthetic Intermediate Manufacturing with Optimized Stoichiometric Yield

For chemical manufacturers producing fosfomycin downstream derivatives or formulating finished dosage forms, fosfomycin monosodium delivers 85.6% free-acid equivalent by mass — 10.3 percentage points higher than the disodium salt and 32.7 points higher than trometamol [1]. This translates to approximately 137 g more active fosfomycin free acid per kilogram of input salt, directly reducing raw-material cost per mole of active pharmaceutical ingredient produced. The patent-documented synthesis route via reaction of fosfomycin phenethylamine salt with sodium methoxide in methanol, followed by acetone precipitation, yields the mono/disodium mixture with antibiotic activity equivalent to 800 µg/mg of free fosfomycin acid, confirming retained potency through the salt-formation process [2].

In Vitro Susceptibility Testing and MurA Enzymology Reference Standard

Fosfomycin monosodium, with its unambiguous 1:1 Na⁺:fosfomycin⁻ stoichiometry, eliminates the ~13% molar concentration error that can arise when disodium salt is used without correction for the second sodium counterion in MIC broth dilution assays or MurA inhibition kinetics [1]. Given that fosfomycin MIC₅₀ values for Escherichia coli are as low as 1 µg/mL and the MurA IC₅₀ is 100 nM, accurate molar concentration is critical for reproducible inter-laboratory susceptibility data [2]. The monosodium salt thus serves as the preferred reference standard form for pharmacopeial or research-grade susceptibility testing panel preparation, where salt-form clarity directly impacts the validity of CLSI/EUCAST breakpoint determinations.

Model Compound for Epoxide and Phosphonic Acid Reactivity Research

The defined single-salt composition of fosfomycin monosodium makes it the preferred substrate for fundamental studies of epoxide ring-opening kinetics, phosphonic acid metal-chelation behavior, and structure-activity relationship investigations of the MurA inhibitor pharmacophore [1]. Unlike the disodium salt — which introduces a second sodium that alters solution ionic strength and can catalyze epoxide hydrolysis — the monosodium form provides a cleaner experimental system for mechanistic studies. This application is evidenced by its use as a model compound in enantioselective epoxidation methodology development and in ab initio quantum mechanical studies of the fosfomycin epoxide-phosphonate pharmacophore [2].

Application
Selection Property
Validation Focus
Parenteral formulation research (low-sodium models)
Solution pH ~6.5 and reduced sodium content
pH and sodium load profiling vs. disodium reference
API intermediate manufacturing
85.6% free-acid mass fraction; stoichiometric clarity
Cost-per-mole validation and synthetic yield tracking
In vitro susceptibility testing & MurA enzymology
Defined 1:1 counterion ratio for accurate molar calculations
MIC and IC₅₀ reproducibility across laboratories
Epoxide/phosphonic acid reactivity research
Single-salt composition minimizes ionic strength variability
Mechanistic studies of ring-opening and metal chelation
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